Oxytocin, trp(8)-
Description
Structure
2D Structure
Properties
CAS No. |
75511-62-5 |
|---|---|
Molecular Formula |
C48H65N13O12S2 |
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H65N13O12S2/c1-3-24(2)40-47(72)55-31(14-15-37(50)63)43(68)57-34(19-38(51)64)44(69)59-35(23-75-74-22-29(49)41(66)56-32(45(70)60-40)17-25-10-12-27(62)13-11-25)48(73)61-16-6-9-36(61)46(71)58-33(42(67)54-21-39(52)65)18-26-20-53-30-8-5-4-7-28(26)30/h4-5,7-8,10-13,20,24,29,31-36,40,53,62H,3,6,9,14-19,21-23,49H2,1-2H3,(H2,50,63)(H2,51,64)(H2,52,65)(H,54,67)(H,55,72)(H,56,66)(H,57,68)(H,58,71)(H,59,69)(H,60,70)/t24-,29-,31-,32-,33-,34+,35-,36-,40-/m0/s1 |
InChI Key |
YLQXXIOAISZOEP-SVOOIWBVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Peptide Chemistry for Trp 8 Oxytocin
Principles of Peptide Synthesis for Oxytocin (B344502) Analogues
The creation of oxytocin analogues is a complex process that relies on established principles of peptide synthesis, which have evolved significantly over the years. The initial synthesis of oxytocin by du Vigneaud marked a pivotal moment in peptide research. researchgate.net Modern approaches, however, predominantly utilize solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. researchgate.netresearchgate.net The synthesis of these analogues involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. researchgate.netuonbi.ac.ke Key to the synthesis of cyclic peptides like oxytocin is the formation of a disulfide bridge, which imparts a specific three-dimensional conformation essential for biological activity. researchgate.nettdx.cat
The synthesis of oxytocin analogues can be performed using either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Fmoc strategy is often preferred for its milder deprotection conditions, which are particularly important when dealing with sensitive amino acids like tryptophan. nih.gov The choice of protecting groups for the cysteine residues is also critical to control the formation of the disulfide bond. tdx.cat
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing oxytocin analogues. researchgate.netnih.gov This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the stepwise addition of protected amino acids. researchgate.netuonbi.ac.ke The use of a solid support simplifies the purification process as excess reagents and by-products can be washed away after each coupling step. researchgate.net
Different resins can be used for SPPS, such as the Rink Amide NovaGel™ resin or tris(alkoxy)benzylamide (PAL) poly(ethylene glycol)-polystyrene (PEG-PS) graft supports. researchgate.netacs.org The choice of resin depends on the desired C-terminal modification (e.g., amide) and the cleavage conditions. researchgate.net Coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), are used to facilitate the formation of peptide bonds between the amino acids. researchgate.net
The synthesis of the linear peptide sequence is followed by cleavage from the resin and deprotection of the side chains to yield the crude linear peptide. chemrxiv.org This crude product then undergoes cyclization to form the characteristic disulfide bridge of oxytocin and its analogues. chemrxiv.org
Approaches for Disulfide Bond Formation and Cyclization
The formation of the disulfide bond between the cysteine residues at positions 1 and 6 is a critical step in the synthesis of oxytocin analogues, as it establishes the cyclic structure necessary for biological function. researchgate.nettdx.cat This cyclization can be achieved through various methods, both in solution and on the solid phase. acs.org
On-resin cyclization involves forming the disulfide bond while the peptide is still attached to the solid support. Reagents like N-chlorosuccinimide (NCS) have been shown to be effective for on-resin disulfide formation, completing the reaction within a short timeframe and being compatible with oxidation-sensitive residues like tryptophan. tdx.catnih.gov
To overcome the instability of the disulfide bond in reducing environments, researchers have explored the use of more stable linkages, such as ether or amide bonds, as surrogates for the disulfide bridge. nih.govrsc.org These modifications can enhance the stability of the resulting peptide analogues. nih.govrsc.org
Strategic Incorporation of Tryptophan at Position 8
The specific synthesis of [Trp(8)]Oxytocin involves the strategic replacement of the native leucine (B10760876) residue at position 8 with a tryptophan residue. This substitution requires careful consideration during the synthesis process to avoid side reactions involving the indole (B1671886) side chain of tryptophan, which is susceptible to oxidation and alkylation. nih.govnih.gov
One synthetic approach involves the condensation of (tert-butyloxycarbonyl)tocinoic acid with the tripeptide L-prolyl-L-tryptophylglycinamide. nih.gov Subsequent deprotection yields the final [8-L-tryptophan]oxytocin. nih.gov Another method describes a solution-phase synthesis with stepwise chain lengthening from the C-terminal residue, using active esters of Fmoc-amino acids to avoid exposing the tryptophan-containing intermediates to harsh acidic conditions. nih.gov This Fmoc-based strategy is advantageous for preserving the integrity of the tryptophan residue. nih.gov
The table below outlines a general synthetic scheme for [Trp(8)]Oxytocin.
| Step | Description | Key Reagents/Conditions | Reference |
| 1 | Solid-phase synthesis of the linear protected peptide | Fmoc-amino acids, Rink Amide resin, DIC/HOBt | researchgate.net |
| 2 | Selective deprotection of Cys(1) and Cys(6) protecting groups | Dependent on the protecting groups used | tdx.cat |
| 3 | On-resin or solution-phase cyclization | N-chlorosuccinimide or air oxidation | chemrxiv.orgnih.gov |
| 4 | Cleavage from the resin and final deprotection | Trifluoroacetic acid (TFA)-based cocktail | uonbi.ac.ke |
| 5 | Purification of the crude peptide | High-Performance Liquid Chromatography (HPLC) | nih.gov |
Analytical Characterization of Synthetic [Trp(8)]Oxytocin
Following synthesis and purification, the identity and purity of [Trp(8)]Oxytocin must be confirmed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthetic peptide. nih.govcore.ac.uk The retention time of the synthesized analogue can be compared to a standard, and the peak area provides a quantitative measure of purity. core.ac.uk
Mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI), is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct amino acid sequence has been assembled. nih.gov
Amino acid analysis is another crucial step to verify the composition of the synthesized peptide. acs.org The purified peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting amino acid ratios should match the expected composition of [Trp(8)]Oxytocin. acs.org
Finally, spectroscopic methods like UV-Vis spectroscopy can be used to confirm the presence of specific amino acids, such as tyrosine and tryptophan, based on their characteristic absorption wavelengths. nih.govacs.org The presence of both tyrosine at position 2 and tryptophan at position 8 in [Trp(8)]Oxytocin allows for the study of intramolecular resonance energy transfer, providing insights into the peptide's conformation. nih.gov
The table below summarizes the key analytical methods used for the characterization of [Trp(8)]Oxytocin.
| Analytical Technique | Purpose | Expected Outcome | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to the purified peptide. | nih.govcore.ac.uk |
| Mass Spectrometry (e.g., MALDI-TOF, ESI) | Molecular weight determination | The observed molecular weight matches the calculated molecular weight of [Trp(8)]Oxytocin. | nih.gov |
| Amino Acid Analysis | Confirmation of amino acid composition | The molar ratios of the constituent amino acids match the theoretical values. | acs.org |
| UV-Vis Spectroscopy | Confirmation of aromatic amino acid presence | Characteristic absorbance peaks for tyrosine and tryptophan. | nih.govacs.org |
Pharmacological Profiling of Trp 8 Oxytocin and Position 8 Analogues
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction of [Trp(8)]Oxytocin with its target receptors is defined by its binding affinity, selectivity, and the thermodynamic forces governing this interaction.
The modification of the eighth position of oxytocin (B344502), particularly with tryptophan to form [Trp(8)]Oxytocin, has been explored to enhance its pharmacological profile. Oxytocin itself exhibits a high affinity for its receptor, the OXTR. However, its selectivity over the structurally similar vasopressin receptors can be limited, with only a 5- to 100-fold greater affinity for the OXTR compared to vasopressin receptors (V1a, V1b, & V2). researchgate.net The quest for more selective OXTR agonists has led to the development of various analogues. For instance, the non-peptide agonist WAY-267464 was initially reported as a potent and selective agonist for the oxytocin receptor with minimal affinity for vasopressin receptors. wikipedia.org
| Compound | Receptor Affinity (Ki) | Selectivity for OXTR |
| Oxytocin | High affinity for OXTR | 5-100 fold selective over vasopressin receptors researchgate.net |
| WAY-267464 | High affinity for human and mouse OXTR (Ki = 58.4 nM) researchgate.net | Initially reported as highly selective for OXTR wikipedia.org |
| L-368,899 (Antagonist) | Binds to coyote OXTR with an affinity of 12 nM nih.gov | 40 times more selective for OXTR than vasopressin 1a receptors nih.gov |
A significant aspect of the pharmacological profiling of oxytocin analogues is their cross-reactivity with vasopressin receptors (V1a, V1b, and V2), given the structural homology between oxytocin and vasopressin. sigmaaldrich.com Oxytocin and arginine vasopressin (AVP) differ by only two amino acids. sigmaaldrich.com This similarity can lead to significant cross-talk, especially at higher concentrations. sigmaaldrich.com
Studies have shown that oxytocin can bind to and activate vasopressin receptors. researchgate.net For example, oxytocin has only a fivefold greater affinity for the OXTR compared with the V1a receptor. researchgate.net This lack of absolute selectivity can have physiological implications. The development of analogues aims to improve this selectivity. While some peptide analogues have achieved over 1,000-fold selectivity, the non-peptide agonist WAY-267464 was later found to also act as a potent vasopressin V1A receptor antagonist, contrary to initial findings. researchgate.netwikipedia.org The antagonist SSR149415, initially thought to be specific for the V1b receptor, was also demonstrated to be a potent antagonist at the oxytocin receptor. researchgate.net
| Compound | V1a Receptor Activity | V1b Receptor Activity | V2 Receptor Activity |
| Oxytocin | Weak agonist wikipedia.org | Binds and activates researchgate.net | Binds and activates researchgate.net |
| WAY-267464 | Potent antagonist wikipedia.org | Negligible affinity | Negligible affinity |
| SSR149415 (Antagonist) | Functional pKi of 7.23±0.10 researchgate.net | High potency antagonist (pKB of 9.19±0.07) researchgate.net | No inhibition up to 3 μM researchgate.net |
Affinity and Selectivity for the Oxytocin Receptor (OXTR)
Receptor Activation and Intracellular Signaling Cascades
Upon binding to the OXTR, [Trp(8)]Oxytocin and its analogues trigger a cascade of intracellular events, starting with the coupling to G-proteins and leading to the modulation of various downstream signaling pathways.
The oxytocin receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily the Gq/11 and Gi/o families. karger.comunibe.ch The primary signaling pathway for the OXTR involves coupling to Gq/11 proteins. genome.jpnih.gov This coupling preference can be influenced by the concentration of oxytocin. researchgate.net At lower concentrations, oxytocin preferentially activates Gq signaling, while higher concentrations are required to activate Gi/o isoforms. researchgate.net For instance, the EC50 for Gq activation by oxytocin is 2.16 nM, whereas for Gi/o isoforms, it ranges from 11.5 nM (Gi3) to 91.8 nM (GoB). researchgate.net This differential coupling allows for a nuanced cellular response depending on the hormonal context. Some studies also indicate that the OXTR can couple to Gs proteins in certain cellular contexts. oup.com
| G-Protein Subtype | Oxytocin EC50 for Activation |
| Gq | 2.16 nM researchgate.net |
| Gi3 | 11.5 nM researchgate.net |
| GoA | 29.8 nM researchgate.net |
| Gi2 | 32.27 nM researchgate.net |
| Gi1 | 62.63 nM researchgate.net |
| GoB | 91.8 nM researchgate.net |
The activation of Gq/11 by the OXTR leads to the stimulation of phospholipase C (PLC). genome.jpnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov DAG, in turn, activates protein kinase C (PKC). nih.govresearchgate.net
The OXTR signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway. genome.jpnih.govresearchgate.net This can be mediated through PKC activation and contributes to effects like prostaglandin (B15479496) production. nih.gov Furthermore, the OXTR can activate the RhoA/Rho-kinase pathway, leading to increased phosphorylation of myosin light-chain kinase (MLCK), which is crucial for cell contractility. genome.jpnih.gov In some contexts, particularly in the uterus, the functional role of PKC and Rho-kinase pathways in mediating oxytocin-induced contractions may decrease with the advancement of pregnancy, while the role of the G-protein coupled receptor-phospholipase C (GPCR-PLC) pathway increases. nih.gov
A key consequence of OXTR activation is the mobilization of intracellular calcium ([Ca2+]i). biorxiv.org The IP3 generated by PLC activity binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores. nih.govd-nb.info This initial, rapid increase in [Ca2+]i is often followed by a more sustained phase. d-nb.info In some cell types, this sustained elevation is dependent on the production of cyclic ADP-ribose (cADPR). d-nb.info
Studies in human granulosa-lutein cells have shown that oxytocin can increase intracellular free Ca2+ levels from basal levels of 70-140 nmol/L to peak levels of 800 nmol/L. nih.gov This Ca2+ signal is primarily derived from intracellular stores, as it is not affected by the removal of extracellular Ca2+. nih.gov The mobilization of intracellular calcium is a critical step that leads to various physiological responses, such as the contraction of myoepithelial cells for milk ejection. nih.gov
Downstream Effector Pathway Modulation (e.g., Phospholipase C, Protein Kinase C, MAPK, RhoA/Rho Kinase)
Functional Agonism and Antagonism at Receptor Subtypes
The introduction of a tryptophan residue at the 8th position of the oxytocin molecule results in a complex pharmacological profile, exhibiting both agonistic and antagonistic properties.
In both in vitro and in vivo assays conducted on the rat uterus, [Trp(8)]oxytocin demonstrates a unique dualistic nature, acting as both an agonist and an antagonist. frontiersin.org This suggests that the analogue can bind to the oxytocin receptor and elicit a partial response, while also competing with and inhibiting the binding of the endogenous oxytocin ligand. This mixed agonist-antagonist profile is a significant deviation from the primarily agonistic action of native oxytocin in this bioassay. The dual activity highlights the critical role of the amino acid at position 8 in determining the nature of the ligand-receptor interaction and subsequent signal transduction.
A noteworthy characteristic of [Trp(8)]oxytocin is the prolonged duration of both its agonistic and antagonistic actions on the rat uterus. frontiersin.org This extended activity suggests that the analogue may have altered pharmacokinetics, such as a slower dissociation from the receptor or reduced metabolic clearance compared to native oxytocin.
In terms of potency, the substitution of tryptophan at position 8 in certain oxytocin antagonist analogues has been shown to yield more potent antagonists. For instance, in a series of analogues of [Pmp¹,D-Trp²,Arg⁸]oxytocin, the substitution with Trp⁸ resulted in a more potent antagonist with a pA₂ value of 8.22 in the rat uterotonic assay. acs.org This indicates a high affinity for the oxytocin receptor and effective blockade of oxytocin-induced contractions.
Table 1: Potency of Position 8 Analogues in Rat Uterotonic Assay
| Compound | pA₂ Value |
|---|---|
| [Pmp¹,D-Trp²,Trp⁸]Oxytocin | 8.22 acs.org |
| [Pmp¹,D-Trp²,Arg⁸]Oxytocin (ANTAG) | 7.77 acs.org |
| [Pmp¹,D-Trp²,Trp⁹]Oxytocin | 8.03 acs.org |
| [Pmp¹,D-Trp²,Trp⁷]Oxytocin | 8.06 acs.org |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Characterization of Dual Agonist-Antagonist Properties in Specific Bioassays (e.g., Uterine Contractility Assays)
Non-Canonical Receptor Interactions
Beyond the classical oxytocin receptor, there is growing interest in the interaction of oxytocin and its analogues with other receptor systems, including ion channels.
While the parent molecule, oxytocin, has been shown to directly interact with and modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, functioning as a direct agonist nih.govnih.gov, there is currently no available scientific literature that specifically investigates the interaction of [Trp(8)]oxytocin with TRPV1 channels. The research on oxytocin's effect on TRPV1 suggests a potential analgesic mechanism through channel desensitization. nih.gov However, it remains unknown whether the substitution of leucine (B10760876) with the bulkier, aromatic tryptophan at position 8 alters this non-canonical interaction. Further research is required to determine if [Trp(8)]oxytocin retains, enhances, or diminishes the ability to modulate TRPV1 channels, which would have implications for its potential pharmacological effects beyond uterine activity.
Neurobiological and Behavioral Applications of Trp 8 Oxytocin in Preclinical Models
Investigating Modulatory Effects on Neural Circuitry
Activation of the oxytocin (B344502) receptor system has been shown to profoundly influence the function of neural circuits integral to social cognition and emotional processing. These effects are observed across various brain regions and manifest as changes in neuronal communication and plasticity.
Electrophysiological and Neurochemical Studies in Brain Regions
Electrophysiological studies in rodents have demonstrated that oxytocin modulates neuronal activity in several key brain areas. In the hippocampus, a region crucial for memory formation, oxytocin receptor activation has been shown to regulate neuronal excitability and network oscillatory activity. nih.gov Specifically, OTR signaling can enhance the activity of certain inhibitory interneurons, which in turn sharpens the signal-to-noise ratio of neuronal transmission. frontiersin.org This modulation is not uniform; the effects of oxytocin can vary depending on the specific hippocampal subregion and neuronal cell type. researchgate.net For instance, in the CA2 region, oxytocin has been found to lower the threshold for inducing long-term potentiation (LTP), a cellular correlate of memory. nih.gov
Neurochemically, the oxytocin system exhibits significant interplay with other major neurotransmitter systems. Studies in mice have revealed that oxytocin can facilitate the release of serotonin (B10506) in the median raphe nucleus, an effect linked to its anxiolytic properties. cpn.or.kr This interaction is reciprocal, as the serotonin system can also influence oxytocin system function. Furthermore, oxytocin has been shown to modulate dopaminergic neuron excitability in the ventral tegmental area (VTA), a key node in the brain's reward circuitry. nih.govfrontiersin.org This suggests that OTR activation can influence the processing of social rewards. In the prefrontal cortex, oxytocin has been observed to dampen glutamatergic synaptic transmission through a mechanism involving endocannabinoid signaling. nih.gov
The distribution of oxytocin receptors is widespread, with notable densities in the amygdala, hypothalamus, olfactory bulb, and limbic forebrain regions, areas all critically involved in processing social and emotional information. frontiersin.orgnih.gov
Impact on Neuronal Excitability and Synaptic Plasticity
The activation of oxytocin receptors consistently influences neuronal excitability and promotes synaptic plasticity, though the precise mechanisms can differ between brain regions and cell types. nih.gov A general finding is that oxytocin enhances neuronal excitability. For example, in the hippocampus, oxytocin can depolarize the membrane potential of both pyramidal neurons and certain interneurons, increasing their firing rate. researchgate.net
Regarding synaptic plasticity, oxytocin has been shown to be a potent regulator. It can facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov In the olfactory bulb and hippocampus, oxytocin lowers the threshold for LTP induction. nih.gov This enhancement of synaptic strength is thought to be a crucial mechanism through which oxytocin influences social memory formation. researchgate.net Furthermore, oxytocin can drive dendritic and synaptic refinement in cultured hippocampal neurons, supporting a model where it promotes the formation of fewer, but stronger, synaptic connections. researchgate.net In some contexts, oxytocin can also induce long-term depression (LTD), a long-lasting reduction in the strength of synaptic transmission. For example, in the ventral tegmental area, oxytocin has been found to decrease excitatory synaptic transmission via a presynaptic, endocannabinoid-dependent mechanism. nih.gov
Analysis of Behavioral Phenotypes in Animal Models
The neurobiological effects of activating the oxytocin system translate into observable changes in a range of behaviors in animal models, particularly those related to social interaction, pain perception, and stress responses.
Social Recognition and Affiliative Behaviors
One of the most well-documented roles of the central oxytocin system is its critical involvement in social recognition and the promotion of affiliative behaviors. nih.gov In rodents, the ability to distinguish between familiar and novel conspecifics, a process known as social recognition, is heavily dependent on intact oxytocin signaling. frontiersin.orgresearchgate.net Studies using oxytocin receptor knockout mice have demonstrated significant impairments in social recognition. researchgate.net Conversely, administration of oxytocin has been shown to enhance social recognition memory. yale.edu The medial amygdala and the hippocampus are key brain regions where oxytocin acts to facilitate the acquisition and consolidation of social memories. frontiersin.orgnih.gov
Oxytocin is also a potent facilitator of affiliative behaviors, which are social interactions that bring individuals closer together. In socially monogamous prairie voles, oxytocin plays a crucial role in the formation of pair bonds between mates. nih.gov It also promotes maternal behaviors, such as pup grooming and nursing, in rats and mice. ucsd.edu The nucleus accumbens is a critical site of action for oxytocin in mediating these affiliative responses, particularly in the context of pair bonding. nih.gov
| Behavioral Test | Animal Model | Effect of Oxytocin System Activation | Key Brain Regions |
| Social Recognition | Mice, Rats | Enhanced ability to distinguish familiar from novel individuals. frontiersin.orgresearchgate.net | Medial Amygdala, Hippocampus (CA2/CA3) frontiersin.orgnih.gov |
| Partner Preference | Prairie Voles | Facilitation of pair bond formation. nih.gov | Nucleus Accumbens nih.gov |
| Maternal Behavior | Rats, Mice | Induction of maternal care towards pups. ucsd.edu | Medial Preoptic Area, Ventral Tegmental Area |
| Social Interaction | Mice | Increased prosocial investigation. yale.edu | Ventral Tegmental Area yale.edu |
Nociception and Pain Processing Modulation
The oxytocin system is implicated in the modulation of pain perception, exerting analgesic effects in various preclinical models. nih.gov Oxytocin-containing neurons project to regions of the brainstem and spinal cord that are involved in pain processing. researchgate.net The release of oxytocin in these areas can suppress the transmission of nociceptive signals, particularly in the context of inflammatory pain. researchgate.net
Recent research has uncovered a novel mechanism for oxytocin's analgesic effects, demonstrating that it can directly act as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel, a key receptor involved in pain sensation. researchgate.netnih.gov By activating and subsequently desensitizing TRPV1 channels on nociceptive neurons, oxytocin can reduce pain signaling. researchgate.netfrontiersin.org This action appears to be independent of the classical oxytocin receptor in some instances. researchgate.net In animal models, oxytocin administration has been shown to attenuate nociceptive responses to inflammatory stimuli like capsaicin. researchgate.netnih.gov Furthermore, oxytocin can enhance the activity of GABAergic inhibitory interneurons in the spinal cord, which further dampens the activity of pain-transmitting neurons. frontiersin.orgfrontiersin.org
| Pain Model | Animal Model | Effect of Oxytocin System Activation | Proposed Mechanism |
| Inflammatory Pain (Capsaicin-induced) | Mice, Rats | Attenuation of nocifensive behaviors. researchgate.netnih.gov | Direct agonism and desensitization of TRPV1 channels. researchgate.netnih.govfrontiersin.org |
| Neuropathic Pain | Rats | Alleviation of pain and anxiety-like behaviors. mdpi.com | Inhibition of presynaptic long-term potentiation in the anterior cingulate cortex. mdpi.com |
| Visceral Hypersensitivity | Rodents | Reduction in visceral pain responses. jnmjournal.org | Modulation of central stress pathways (e.g., HPA axis). |
Stress Responsivity and Anxiety-Related Behaviors
The oxytocin system plays a significant role in regulating the body's response to stress and in modulating anxiety-like behaviors. unibe.ch Generally, central oxytocin is considered to have anxiolytic (anxiety-reducing) effects. cpn.or.kr Animal models provide substantial evidence for this role. For example, mice lacking the gene for oxytocin exhibit increased anxiety-related behaviors in tests like the elevated plus maze and show an exaggerated corticosterone (B1669441) response to psychogenic stressors. nih.gov
The anxiolytic effects of oxytocin are mediated through its actions in several brain regions, including the amygdala, the bed nucleus of the stria terminalis (BNST), and the hypothalamus. unibe.chnih.gov By modulating neuronal activity in these areas, oxytocin can dampen the neuroendocrine stress response, often referred to as the hypothalamic-pituitary-adrenal (HPA) axis. cpn.or.kr For instance, oxytocin can reduce the activation of the amygdala in response to fearful stimuli. nih.gov The interaction between the oxytocin and serotonin systems is also crucial for these anxiolytic effects, as blocking serotonin receptors can prevent the anxiety-reducing effects of oxytocin. nih.gov
| Behavioral Paradigm | Animal Model | Effect of Oxytocin System Activation | Associated Neurobiological Changes |
| Elevated Plus Maze | Mice, Rats | Increased time spent in open arms (anxiolytic effect). nih.govnih.gov | Attenuated neuronal activation (Fos expression) in the medial amygdala. nih.gov |
| Stress-Induced Hyperthermia | Mice | Reduced stress-induced increase in body temperature. nih.gov | Dampened HPA axis response. |
| Social Fear/Avoidance | Rodents | Reduced avoidance of social stimuli. openaccessjournals.com | Modulation of amygdala and BNST activity. nih.gov |
| Response to Psychogenic Stressor | Mice | Attenuated release of corticosterone. nih.gov | Inhibition of the HPA axis. cpn.or.kr |
Neuroanatomical and Transcriptomic Investigations of [Trp(8)]Oxytocin Effects
The broader understanding of the oxytocinergic system provides a foundational context for postulating the potential areas of investigation for [Trp(8)]Oxytocin. Research on oxytocin has identified key brain regions and genetic pathways that are modulated by its activity. These established findings for oxytocin offer a roadmap for future preclinical studies on [Trp(8)]Oxytocin.
Neuroanatomical Findings in the Context of the Oxytocinergic System
Studies on oxytocin have revealed its widespread influence on the neuroanatomy of preclinical models, with the oxytocin receptor being distributed in numerous brain regions critical for social behavior, emotion, and memory. researchgate.net These regions include the amygdala, hypothalamus, nucleus accumbens, and hippocampus. researchgate.net Alterations in these areas are often investigated using techniques like immunohistochemistry to detect changes in neuronal activation markers, such as c-Fos, and receptor autoradiography to map binding sites.
For instance, peripheral administration of oxytocin has been shown to increase c-Fos expression in several brain regions, including the supraoptic and paraventricular nuclei of the hypothalamus, the locus coeruleus, and the nucleus of the solitary tract. nih.gov Notably, the c-Fos response in some of these areas can be blocked by a vasopressin 1A receptor antagonist, suggesting a complex interplay between oxytocin and vasopressin systems. nih.gov
Future neuroanatomical studies on [Trp(8)]Oxytocin would likely focus on its ability to induce c-Fos expression in these and other oxytocin-sensitive brain regions. A comparative analysis with oxytocin would be crucial to determine if [Trp(8)]Oxytocin exhibits a similar or distinct pattern of neuronal activation.
Table 1: Brain Regions with Notable Oxytocin Receptor (OXTR) Expression Implicated in Preclinical Models
| Brain Region | Associated Functions | Potential Relevance for [Trp(8)]Oxytocin Studies |
| Amygdala | Emotion processing, fear, anxiety, social behavior | Investigation of effects on emotional and social circuits |
| Hypothalamus | Regulation of social behaviors, stress response, hormone release | Assessment of impact on core social and stress pathways |
| Hippocampus | Learning, memory, social recognition | Examination of cognitive and social memory modulation |
| Nucleus Accumbens | Reward, motivation, social bonding | Analysis of influence on social reward and reinforcement |
| Bed Nucleus of the Stria Terminalis (BNST) | Anxiety, stress, social behavior | Exploration of anxiolytic or anxiogenic properties |
| Prefrontal Cortex | Executive function, social cognition, decision-making | Study of effects on higher-order social processing |
This interactive table allows for sorting and filtering to highlight key areas of interest for future research.
Transcriptomic Investigations in the Context of the Oxytocinergic System
The transcriptomic effects of oxytocin involve changes in the expression of genes related to the oxytocin receptor itself (OXTR), as well as downstream signaling pathways. The OXTR gene is located on chromosome 3 and its expression is crucial for mediating the effects of oxytocin. d-nb.info Epigenetic modifications, such as DNA methylation of the OXTR gene, can influence its expression levels. d-nb.info
In preclinical models of autism spectrum disorder induced by prenatal valproic acid exposure, transcriptome analysis of the hippocampus revealed altered gene expression. nih.gov Subsequent treatment with intranasal oxytocin was found to partially ameliorate these changes, upregulating 13 genes and downregulating two genes among the differentially expressed genes. nih.gov This highlights the potential of oxytocinergic compounds to modulate gene expression in the context of neurodevelopmental disorders.
Future transcriptomic studies on [Trp(8)]Oxytocin would need to employ techniques like RNA sequencing to analyze its impact on gene expression in relevant brain tissues. Key areas of inquiry would include its effect on the expression of the OXTR gene and other genes implicated in social behavior, neurodevelopment, and synaptic plasticity.
Table 2: Potential Gene Targets for Transcriptomic Analysis of [Trp(8)]Oxytocin
| Gene | Function | Rationale for Investigation |
| Oxtr | Oxytocin Receptor | To determine if [Trp(8)]Oxytocin modulates its own receptor expression. |
| c-Fos | Immediate early gene, marker of neuronal activity | To identify brain regions activated by [Trp(8)]Oxytocin at the molecular level. |
| Cd38 | Involved in central oxytocin secretion | To assess effects on the machinery of oxytocin release. biorxiv.org |
| Slc6a4 | Serotonin transporter gene | To explore interactions with the serotonergic system, which is linked to mood and social behavior. frontiersin.org |
| Genes related to dopamine (B1211576) pathways | Dopamine receptors and transporters | To investigate the interplay with the dopaminergic system, crucial for reward and motivation. biorxiv.org |
This interactive table can be used to explore potential genetic pathways that may be influenced by [Trp(8)]Oxytocin.
Structure Activity Relationship Sar of Oxytocin Position 8 Substitutions
Comparative Analysis of [Trp(8)]Oxytocin within the Oxytocin (B344502) Analogue Family
The substitution of leucine (B10760876) at position 8 with tryptophan ([Trp(8)]Oxytocin) is a key modification that has been investigated in the context of developing oxytocin receptor (OTR) antagonists. nih.gov A comparative analysis of [Trp(8)]Oxytocin with other analogues reveals the importance of the residue at this position for determining the pharmacological profile of the molecule.
For instance, in the development of OTR antagonists, systematic substitution of each residue in an antagonist template with L-tryptophan demonstrated that modifications in the C-terminal tail sequence, particularly at position 8, could enhance antagonistic potency. nih.gov Specifically, the analogue [Pmp¹,D-Trp²,Trp⁸]Oxytocin was found to be a more potent antagonist than the parent compound, [Pmp¹,D-Trp²,Arg⁸]Oxytocin. nih.gov This is noteworthy because the substitution introduces a bulky, aromatic side chain in place of a basic one, yet it improves the antagonistic activity. nih.gov
The following table summarizes the activity of various oxytocin analogues with substitutions at position 8, highlighting the impact of these changes on their interaction with the oxytocin receptor.
| Analogue Name | Position 8 Residue | Receptor Interaction/Activity |
| Oxytocin | Leucine | Endogenous agonist for the OTR. guidetopharmacology.org |
| [Trp⁸]Oxytocin | Tryptophan | Potent oxytocin antagonist. nih.gov |
| Arginine Vasopressin (AVP) | Arginine | Primarily an agonist for vasopressin receptors, but can cross-react with OTR. guidetopharmacology.orgnih.gov |
| Lysine Vasopressin (LVP) | Lysine | Agonist for vasopressin receptors. mdpi.com |
| [Pro⁸]Oxytocin | Proline | A naturally occurring variant in some New World primates. wikipedia.org |
| [Ala⁸]Oxytocin | Alanine | Can turn an agonist into an antagonist. nih.gov |
This comparative data underscores the pivotal role of the eighth residue in modulating the activity of oxytocin analogues.
Influence of Amino Acid Side Chain Properties at Position 8 on Receptor Interaction
The properties of the amino acid side chain at position 8, such as its size, polarity, and charge, are critical determinants of receptor binding and selectivity. portlandpress.comoup.com The interaction between the side chain of the eighth residue and the receptor is a key factor in distinguishing between oxytocin and vasopressin receptor selectivity. portlandpress.com
In the oxytocin family of peptides, position 8 is typically occupied by a neutral amino acid, whereas in the vasopressin family, it is a basic amino acid. portlandpress.com This fundamental difference in the chemical nature of the side chain is a primary reason for their distinct receptor binding profiles. portlandpress.com The interaction of the residue at position 8 is thought to occur with a non-conserved residue in the first extracellular loop of the receptor, and this interaction is crucial for ligand-receptor selectivity. nih.gov
The introduction of a tryptophan at position 8 introduces a large, aromatic, and hydrophobic side chain. This modification can lead to enhanced antagonistic activity, suggesting that the size and hydrophobicity of the side chain at this position are important for disrupting the agonist-induced conformational changes in the receptor. nih.gov The aromatic nature of tryptophan may also facilitate specific interactions, such as pi-stacking, within the receptor's binding pocket.
Stereochemical Considerations and Their Pharmacological Impact
The stereochemistry of the amino acid at position 8 can significantly influence the pharmacological properties of oxytocin analogues. While most studies focus on L-amino acid substitutions, the use of D-amino acids can have profound effects on the peptide's conformation and, consequently, its biological activity.
Computational Modeling and Molecular Dynamics Simulations for Ligand-Receptor Docking
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the interactions between oxytocin analogues and their receptors at the molecular level. acs.orgchemrxiv.org Although an experimentally determined structure of the oxytocin receptor is not yet available, homology models have been constructed based on the crystal structures of related G-protein coupled receptors. uit.nonih.gov
These models have been used to perform docking studies with various oxytocin analogues, including those with modifications at position 8. nih.gov Molecular dynamics simulations of oxytocin receptor complexes with different ligands have provided insights into the dynamic nature of these interactions. chemrxiv.org For instance, simulations can reveal how the substitution of leucine with tryptophan at position 8 alters the conformational landscape of the peptide and its binding mode to the receptor.
These computational approaches allow researchers to visualize the putative binding poses of ligands and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov For [Trp(8)]Oxytocin, modeling studies can help to elucidate how the bulky tryptophan side chain fits into the binding pocket and how it might induce a conformational state of the receptor that is incompatible with signal transduction, thus leading to antagonism. Such studies are crucial for the rational design of novel and more potent oxytocin receptor modulators. acs.org
Methodological Advancements and Future Research Trajectories for Oxytocin Analogues
Development of Advanced In Vitro and Ex Vivo Assay Systems
The investigation of oxytocin (B344502) analogues, such as [Trp8]oxytocin, has been significantly propelled by the development of sophisticated in vitro and ex vivo assay systems. These platforms are crucial for characterizing the pharmacological properties of new compounds, including their potency, selectivity, and functional activity at the oxytocin receptor (OTR) and related receptors like the vasopressin receptors.
Advanced in vitro assays often utilize engineered cell lines that stably or transiently express the human OTR. montanamolecular.comnih.gov A common approach involves measuring the mobilization of intracellular calcium (Ca2+) following receptor activation, as the OTR primarily couples to Gq/11 proteins, which stimulates this pathway. nih.govmdpi.com Fluorometric imaging plate reader (FLIPR) assays are a high-throughput method for quantifying these calcium fluxes. mdpi.comsigmaaldrich.com Another widely used technique is the Tango GPCR assay system, which measures receptor-ligand binding through the recruitment of protease-tagged arrestin proteins, offering a direct and selective readout of receptor activation. thermofisher.com These cell-based assays can be adapted for high-throughput screening to test large libraries of compounds. nih.gov Furthermore, radioligand binding assays remain a staple for determining the binding affinity of unlabelled analogues by measuring their ability to displace a radiolabelled ligand from the receptor. nih.gov
Ex vivo systems provide a bridge between in vitro assays and in vivo studies by using isolated tissues or organs. For oxytocin analogues, the isolated rat or human uterine muscle preparation is a classic ex vivo model. nih.govplos.org These "organ bath" experiments allow for the measurement of smooth muscle contractions in response to the application of an analogue, providing a functional readout of its uterotonic activity. nih.govplos.org The time-response behavior of analogues in these systems can reveal important information about their clearance from the receptor compartment. nih.gov For instance, studies on the potassium-depolarized rat myometrium have been used to investigate the enzymatic degradation of oxytocin and its analogues. nih.gov
Innovations in Animal Model Design for Specific Neurobiological Investigations
The study of oxytocin analogues like [Trp8]oxytocin in the context of complex social behaviors and neurobiological processes has been revolutionized by innovations in animal model design. nih.gov While traditional rodent models have been invaluable, the development of transgenic animals, particularly mice lacking oxytocin or its receptor, has provided deeper insights into the specific roles of the oxytocin system. nih.govnih.gov These knockout models are instrumental in understanding the necessity of oxytocin signaling for various behaviors. nih.gov
More recently, the advent of optogenetics and chemogenetics has enabled researchers to manipulate the activity of specific neuronal populations with unprecedented precision. nyu.eduresearchgate.net These techniques allow for the targeted activation or inhibition of oxytocin-producing neurons or oxytocin receptor-expressing neurons in specific brain regions, providing a powerful tool to dissect the neural circuits underlying social behaviors. nyu.edujneurosci.org For example, chemogenetic activation of OTR-expressing neurons in the paraventricular thalamus has been shown to influence feeding motivation. jneurosci.orgjneurosci.org Optogenetic approaches are being used to map the circuits targeted by oxytocin and understand how it modulates synaptic properties. nyu.edu
Furthermore, the use of CRISPR-Cas9 gene-editing technology is facilitating the manipulation of the oxytocin system in a wider range of species beyond traditional laboratory mice, which is crucial for comparative studies of social behavior. thetransmitter.org This is particularly important as the distribution of oxytocin receptors can vary significantly even between closely related species, which may explain behavioral differences. nih.gov The development of animal models of specific human conditions, such as autism spectrum disorder, also allows for the investigation of the therapeutic potential of oxytocin analogues in a more translational context. frontiersin.orgneurosciencenews.com
Integration of Multi-Omics Approaches in Oxytocin Analogue Research
The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is providing a more holistic understanding of the effects of oxytocin analogues. nih.govfrontlinegenomics.com These high-throughput technologies allow for the comprehensive analysis of molecular changes occurring in response to the administration of a compound like [Trp8]oxytocin. nih.gov
Transcriptomics, through techniques like RNA-sequencing, can reveal changes in gene expression in specific brain regions or cell types following treatment with an oxytocin analogue. nih.govmedrxiv.org This can help to identify the downstream signaling pathways and molecular networks that are modulated by the compound. For instance, transcriptomic analysis has been used to characterize the gene expression profiles of oxytocin neurons and to identify potential drug targets. nih.gov
Proteomics, often using mass spectrometry-based techniques, allows for the large-scale study of proteins and their modifications. researchgate.net This can provide insights into how an oxytocin analogue affects protein expression, localization, and interaction networks. For example, proteomics could be used to identify proteins that are differentially expressed in the uterus after treatment with an oxytocin analogue, potentially revealing new mechanisms of action. researchgate.net
Metabolomics, the study of small molecule metabolites, can shed light on the metabolic changes induced by an oxytocin analogue. By analyzing the metabolome, researchers can identify metabolic pathways that are altered by the compound, which could be relevant to its therapeutic effects or side effects.
The integration of these different "omics" datasets offers a powerful systems biology approach to understanding the complex biological effects of oxytocin analogues. nih.gov This can lead to the identification of novel biomarkers for treatment response and a more complete picture of the compound's mechanism of action. techscience.com
Conceptual Frameworks for Exploring Novel Oxytocin System Modulators
The exploration of novel modulators of the oxytocin system, including analogues like [Trp8]oxytocin, is guided by several evolving conceptual frameworks. One prominent idea is the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. This opens up the possibility of designing oxytocin analogues that selectively engage specific downstream signaling cascades, potentially leading to more targeted therapeutic effects with fewer side effects.
Another important framework is the consideration of receptor heteromerization. The OTR can form complexes with other G protein-coupled receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. frontiersin.org These interactions can allosterically modulate the signaling and function of the OTR. frontiersin.org This suggests that the effects of an oxytocin analogue could be influenced by the presence and activity of other neurotransmitter systems, and that targeting these receptor complexes could be a novel therapeutic strategy. frontiersin.orgjneurosci.org
The concept of targeting the oxytocin system in a region-specific manner is also gaining traction. The effects of oxytocin are highly dependent on the specific brain region and neural circuit in which it is acting. frontiersin.org Therefore, developing strategies to deliver oxytocin analogues to specific brain areas or designing analogues that are activated in a particular environment could lead to more precise therapeutic interventions.
Finally, there is a growing interest in exploring the potential of the oxytocin system beyond its traditional roles in social behavior and parturition. For example, the oxytocin system has been implicated in pain perception, appetite regulation, and gut function. univie.ac.atresearchgate.netnih.gov This expanded view of oxytocin's functions opens up new avenues for the development of oxytocin analogues for a wider range of clinical applications. univie.ac.at
Q & A
Q. What strategies mitigate confounding variables in chronic Oxytocin, trp(8)- administration studies?
- Methodological Answer : Implement washout periods to assess tolerance effects. Use crossover designs with staggered dosing schedules and monitor receptor desensitization via longitudinal biomarker tracking (e.g., oxytocin receptor mRNA levels). Control for environmental factors (e.g., social context) that may modulate outcomes .
Q. How do differences in biochemical extraction methods impact the reliability of Oxytocin, trp(8)- concentration data?
- Methodological Answer : Compare extraction efficiency across methods (e.g., acetone vs. ethanol precipitation) using spike-and-recovery experiments. Report % recovery in publications and standardize protocols within a lab. Use meta-analyses to adjust for methodological variability when synthesizing data .
Q. What meta-analytical approaches reconcile disparate outcomes in clinical trials involving Oxytocin, trp(8)-?
- Methodological Answer : Apply random-effects models to account for heterogeneity. Stratify analysis by patient subgroups (e.g., Prader-Willi syndrome vs. autism) and experimental variables (e.g., dose, administration route). Assess publication bias using funnel plots and adjust for small-study effects .
Q. In what ways can experimental designs isolate the effects of exogenous Oxytocin, trp(8)- from endogenous oxytocin activity?
- Methodological Answer : Administer receptor antagonists (e.g., atosiban) in control groups to block endogenous oxytocin signaling. Use pharmacokinetic modeling to distinguish exogenous compound clearance rates from baseline fluctuations. Combine with neuroimaging (fMRI) to correlate exogenous administration with neural activation patterns .
Q. How do variations in participant demographics (e.g., age, health status) influence the interpretation of Oxytocin, trp(8)- intervention outcomes?
Q. What neuroimaging techniques complement biochemical assays to validate Oxytocin, trp(8)-'s central effects in human studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
